tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate

Regioselective amine protection Factor Xa inhibitor synthesis Edoxaban intermediate

tert-Butyl N-(4-amino-2-methylbutan-2-yl)carbamate (CAS 880100-43-6), also known as 3-N-Boc-3-methylbutane-1,3-diamine or 3-(Boc-amino)-3-methylbutanamine, is a mono-Boc-protected aliphatic diamine with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group installed on a tertiary amine positioned at a quaternary carbon center, with a free primary amine at the opposite terminus.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
CAS No. 880100-43-6
Cat. No. B1520935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate
CAS880100-43-6
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)CCN
InChIInChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7,11H2,1-5H3,(H,12,13)
InChIKeyHQZCKDWAFDGVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-amino-2-methylbutan-2-yl)carbamate (880100-43-6): Key Intermediate for Factor Xa Inhibitor Synthesis


tert-Butyl N-(4-amino-2-methylbutan-2-yl)carbamate (CAS 880100-43-6), also known as 3-N-Boc-3-methylbutane-1,3-diamine or 3-(Boc-amino)-3-methylbutanamine, is a mono-Boc-protected aliphatic diamine with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group installed on a tertiary amine positioned at a quaternary carbon center, with a free primary amine at the opposite terminus. This structural arrangement makes it a critical building block in the industrial synthesis of edoxaban and related activated blood coagulation factor X (FXa) inhibitors [1]. The compound is commercially available as both the free base and the hydrochloride salt (CAS 1179359-61-5), with typical purities ranging from 95% to 98% .

Why Generic Boc-Diamine Replacements Cannot Substitute for 880100-43-6 in FXa Inhibitor Synthetic Routes


The target compound's Boc group is installed on a tertiary amine at a sterically hindered quaternary carbon (the 2-position of the 2-methylbutane backbone), while the free primary amine resides at the 4-position. This regiochemistry is not interchangeable with its commercial isomer 1-N-Boc-3-methylbutane-1,3-diamine (CAS 880100-30-1), where the Boc group protects the linear primary amine and leaves the tertiary amine free . In the patented industrial process for edoxaban, the specific orientation of the Boc protection determines which amine engages in downstream condensation with the carboxylic acid partner; use of the wrong regioisomer would produce an entirely different constitutional connectivity in the final API [1]. Furthermore, the compound lacks a stereogenic center at the Boc-bearing carbon, distinguishing it from chiral mono-Boc diamines such as (R)-3-Boc-amino-butylamine (CAS 170367-69-8) or (S)-3-Boc-amino-butylamine (CAS 176982-57-3), which are used in different stereochemical contexts .

Quantitative Differentiation Guide: tert-Butyl N-(4-amino-2-methylbutan-2-yl)carbamate (880100-43-6) vs. Its Closest Analogs


Regioisomeric Boc-Protection Pattern: 3-N-Boc vs. 1-N-Boc Dictates Downstream API Connectivity

The target compound (3-N-Boc-3-methylbutane-1,3-diamine) carries the Boc protecting group on the tertiary amine at the quaternary 2-position carbon, leaving the primary amine at the 4-position free for subsequent coupling. In the industrial process for producing edoxaban (compound A), the free primary amine of compound (1) undergoes condensation with a carboxylic acid derivative (compound 8) after Boc deprotection of the tertiary amine [1]. The regioisomer 1-N-Boc-3-methylbutane-1,3-diamine (CAS 880100-30-1) places the Boc group on the primary amine, leaving the sterically hindered tertiary amine free; this inverted protection pattern would yield a regioisomerically distinct coupling product incompatible with the edoxaban pharmacophore . The difference is constitutional, not merely a matter of reactivity tuning.

Regioselective amine protection Factor Xa inhibitor synthesis Edoxaban intermediate

Industrial Process Yield Comparison: Optimized vs. Conventional Routes for the Target Diamine Intermediate

The patented industrial process (US 8,357,808 / US 2012/0041206) specifically addresses yield problems encountered in prior art methods for producing compound (1), the Boc-protected diamine intermediate corresponding to the target compound. The conventional process disclosed in WO 2007/032498 suffered from gel formation of compound (3a), causing reaction system solidification and drastically reduced yields due to increased by-product formation. The improved process achieves stable yields of 93–95% for compound (1) by reversing the order of reagent addition and using controlled stoichiometry of the tertiary amine (0.87–1.08 molar equivalents with respect to compound 2) in acetonitrile [1]. No comparable yield optimization data are available for the regioisomer 1-N-Boc-3-methylbutane-1,3-diamine in the context of FXa inhibitor synthesis, as that isomer is not part of the validated edoxaban synthetic route.

Process chemistry Reaction yield optimization Industrial scale-up

Structural Differentiation: Quaternary Carbon Center Provides Distinct Steric and Stability Profile vs. 2-Methyl-Branched Analog

The target compound (880100-43-6) possesses a geminal dimethyl substitution at C-2, creating a quaternary carbon center that anchors the Boc-protected amine. In contrast, N-Boc-2-methyl-1,3-diaminopropane (CAS 480452-05-9) has a tertiary C–H at the 2-position with a single methyl branch. The quaternary center of 880100-43-6 eliminates the possibility of stereochemical inversion or epimerization at the Boc-bearing carbon during subsequent synthetic steps, whereas the 2-methyl analog retains a stereogenic center that may racemize under certain reaction conditions . The class of mono-Boc-protected diamines shows that steric hindrance at the Boc-bearing nitrogen significantly modulates deprotection rates; tert-alkyl carbamates (as in 880100-43-6) generally require longer reaction times or stronger acidic conditions for complete Boc removal compared to less hindered secondary alkyl carbamates, providing a wider selectivity window in orthogonal deprotection strategies [1].

Steric hindrance Boc deprotection kinetics Conformational constraint

Commercial Purity Tier Comparison: 880100-43-6 vs. Linear N-Boc-1,3-diaminopropane

Commercial specifications for the target compound show available purity grades up to 98% (GC/HPLC basis), as reported by Leyan (Product No. 1544169, purity 98%) . In comparison, the linear analog N-Boc-1,3-diaminopropane (CAS 75178-96-0) is typically supplied at 97% minimum purity (GC) with a moisture specification of ≤0.5% (Capot Chem) . The higher purity ceiling of the target compound (98% vs. 97%) and its solid physical form (white crystalline powder) versus the liquid/low-melting solid of N-Boc-1,3-diaminopropane (mp ~22°C) provide measurable advantages for precise gravimetric dispensing and long-term storage stability. However, this comparison is limited to commercial specification sheets and does not reflect intrinsic compound superiority.

Chemical procurement Purity specification Supply chain comparison

Patent-Documented Role as Validated Intermediate in Marketed Drug (Edoxaban) vs. Absence for Competing Analogs

The target compound is explicitly disclosed as compound (1) in the industrial manufacturing process for edoxaban tosilate, a marketed direct oral anticoagulant (brand names: Lixiana, Savaysa), with global regulatory approvals (EMA, FDA, PMDA) [1]. The patent literature demonstrates that the free primary amine of compound (1) is the reactive handle for coupling with the carboxylic acid partner, and the process has been validated at industrial scale with defined quality specifications [2]. In contrast, the regioisomer 1-N-Boc-3-methylbutane-1,3-diamine (CAS 880100-30-1) and the linear analog N-Boc-1,3-diaminopropane (CAS 75178-96-0) are not cited as intermediates in any marketed pharmaceutical manufacturing process. This establishes 880100-43-6 as the only procurement candidate with a regulatory-documented synthetic pathway to a commercial API, which is critical for users developing generic versions of edoxaban or conducting bioequivalence studies.

Pharmaceutical intermediate Regulatory precedent Drug master file

Optimal Procurement and Application Scenarios for 880100-43-6 in Drug Development and Chemical Synthesis


Generic Edoxaban Tosilate API Manufacturing

The primary application of 880100-43-6 is as compound (1) in the patented industrial synthesis of edoxaban tosilate. The free primary amine at the 4-position undergoes condensation with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (or its activated ester) after selective Boc deprotection of the tertiary amine. Users procuring this intermediate for ANDA filing or generic API production must verify that the material meets the regiochemical identity (3-N-Boc, not 1-N-Boc) and purity specifications consistent with the innovator's manufacturing process. The 93–95% industrial yield demonstrated in the optimized patent process [1] provides a benchmark for in-house process validation.

Structure-Activity Relationship (SAR) Studies on Factor Xa Inhibitor Scaffolds

For medicinal chemistry teams exploring novel FXa inhibitor chemotypes, 880100-43-6 serves as a reference intermediate for constructing the diamine linker portion of the pharmacophore. The quaternary carbon center creates a defined spatial orientation between the two amine functionalities, enabling systematic SAR evaluation of linker geometry. The compound's achiral nature at the Boc-bearing carbon simplifies analytical characterization compared to chiral analogs such as (R)-3-Boc-amino-butylamine (CAS 170367-69-8) or (S)-3-Boc-amino-butylamine (CAS 176982-57-3), which require chiral HPLC monitoring .

Conformationally Constrained Peptide Mimetic Synthesis

The geminal dimethyl substitution at the quaternary carbon center of 880100-43-6 introduces conformational constraint when incorporated into peptide backbones, as the two methyl groups restrict rotational freedom around the C-2 position. This property, combined with the orthogonal reactivity of the free primary amine and the Boc-protected tertiary amine, enables sequential coupling strategies for constructing peptidomimetics with defined turn geometries. The solid physical form (white crystalline powder) facilitates accurate weighing for small-scale research synthesis, offering practical advantages over liquid or low-melting diamine building blocks .

Multi-Step Synthesis Requiring Orthogonal Amine Protection Strategies

In synthetic sequences requiring differential protection of two amine groups, 880100-43-6 provides an inherent orthogonality: the tertiary Boc-carbamate requires stronger acidic conditions for deprotection than a typical secondary Boc-amine, due to the steric shielding by the adjacent quaternary carbon. This differential deprotection rate allows selective unveiling of the Boc-protected tertiary amine in the presence of other acid-sensitive protecting groups (e.g., trityl, Fmoc) on the primary amine, enabling complex sequential transformations without protecting group crossover [2]. This advantage is not available with linear Boc-diamines lacking the quaternary center.

Quote Request

Request a Quote for tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.